This compound is synthesized from various precursors in organic chemistry and is classified under oxazolidinones, a subclass of heterocyclic compounds. Oxazolidinones are known for their antibacterial properties and are utilized in the synthesis of several pharmaceutical agents.
The synthesis of (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone typically involves several steps that focus on creating the oxazolidinone ring structure while ensuring stereochemical purity.
The molecular structure of (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone can be described as follows:
The compound's structural integrity can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement of atoms.
(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone generally involves inhibition of bacterial protein synthesis. This action occurs through binding to bacterial ribosomal RNA, preventing peptide bond formation during translation.
Studies have shown that oxazolidinones can effectively inhibit gram-positive bacteria by targeting their ribosomes, thereby disrupting normal cellular function and leading to cell death .
The physical and chemical properties of (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone include:
These properties influence its formulation into pharmaceuticals and its behavior during biological assays.
(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone has several applications:
(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is a chiral organic compound with the systematic name reflecting its core structural features: a five-membered oxazolidinone ring substituted at the 3-position with a methyl group and at the 5-position with a meta-hydroxyphenyl moiety. This compound belongs to the broader class of 2-oxazolidinones, characterized by a heterocyclic ring containing both nitrogen (N1) and oxygen (O4) atoms within a five-atom cyclic carbamate structure [2] [6]. The molecular formula is C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol [2] [3].
Key physicochemical properties include a density of 1.289 g/cm³ and a boiling point of 447.6°C at 760 mmHg [2]. The compound typically presents as an oil at room temperature [6] with a flash point of 224.5°C [2], indicating moderate thermal stability. Its refractive index is reported as 1.584 [2] [6], a parameter relevant for purity assessment and spectroscopic characterization. The presence of both hydrogen bond donor (phenolic hydroxyl) and acceptor (oxazolidinone carbonyl) groups contributes to its solubility profile, with noted solubility in dichloromethane [6].
Table 1: Physicochemical Properties of (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₁NO₃ | - |
Molecular Weight | 193.20 g/mol | - |
Density | 1.289 g/cm³ | - |
Boiling Point | 447.6°C | 760 mmHg |
Flash Point | 224.5°C | - |
Refractive Index | 1.584 | - |
Solubility | Soluble in dichloromethane | - |
The stereochemical significance resides exclusively in the R-configuration at the C5 position of the oxazolidinone ring, creating a chiral center that differentiates it from its S-enantiomer. This stereogenic center arises from the substitution pattern at C5, where the carbon atom bears both the hydroxyphenyl group and a hydrogen atom, with the remaining bonds completing the heterocyclic structure [3] [6]. The spatial orientation of the 3-hydroxyphenyl substituent relative to the oxazolidinone ring system influences the molecule's three-dimensional conformation, thereby affecting its intermolecular interactions and biological recognition [3]. The compound's specific rotation and other chiroptical properties, while not fully reported in the available literature, are fundamental to its characterization as a single enantiomer rather than a racemic mixture [6].
Oxazolidinones emerged as a structurally novel class of synthetic antibacterial agents in the late 20th century, marking a significant advancement in addressing the growing challenge of multidrug-resistant Gram-positive pathogens. The historical development of this chemotype stems from pioneering work on molecules like DuP-721 and DuP-105 in the 1980s, which demonstrated that the 2-oxazolidinone core could confer potent antibacterial activity through a unique mechanism of action [5]. This foundational research culminated in the approval of linezolid (marketed as Zyvox®) in 2000, representing the first clinically successful oxazolidinone antibiotic [4] [5].
The significance of the oxazolidinone scaffold in medicinal chemistry extends beyond antibacterial applications. These heterocycles have served as privileged structures in drug discovery due to their versatility as chiral auxiliaries in asymmetric synthesis and as precursors or intermediates for bioactive molecules [4]. The 2-oxazolidinone ring system provides a rigid framework that can effectively present pharmacophoric elements in three-dimensional space, enhancing target recognition and binding affinity [4] [5].
(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone occupies a specific niche within this historical continuum as a chiral building block and potential pharmacophore. Its structure features key modifications compared to first-generation oxazolidinone antibiotics: the absence of the typical C5 acetamidomethyl substituent (present in linezolid) and instead having a direct C5-hydroxyphenyl linkage, combined with a simple 3-methyl group rather than more complex aromatic substitutions [3] [6]. This structural simplicity suggests potential roles as an intermediate for more complex derivatives rather than as a terminal active pharmaceutical ingredient itself. Patent literature indicates that structurally analogous compounds, particularly those with fluorine substitutions and tetrazole-containing pyridine moieties, have been developed as next-generation oxazolidinone antibiotics such as tedizolid [7], reinforcing the ongoing pharmaceutical interest in this chemical class.
Table 2: Evolution of Oxazolidinone Structures in Medicinal Chemistry
Generation | Representative Compound | Key Structural Features | Therapeutic Application |
---|---|---|---|
First | Linezolid | 5-(Acetamidomethyl)-3-aryl substitution | Antibacterial (Gram-positive pathogens) |
Investigational | (R)-5-(3-Hydroxyphenyl)-3-methyl | 3-Methyl, 5-(hydroxyphenyl) without acetamidomethyl link | Synthetic intermediate, building block |
Next-generation | Tedizolid | 5-Hydroxymethyl, pyridinyl-tetrazole aryl substitution | Antibacterial (expanded spectrum) |
The R-configured stereocenter at position 5 of (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone plays a decisive role in its molecular recognition properties and potential biological interactions. Chirality in oxazolidinone derivatives profoundly influences their pharmacodynamics, pharmacokinetics, and metabolic profiles, as biological systems inherently exhibit stereoselective responses to enantiomeric molecules [3] [6]. The spatial orientation of the 3-hydroxyphenyl group relative to the planar oxazolidinone ring creates a specific three-dimensional topology that determines intermolecular interactions with potential biological targets [3].
In broader oxazolidinone pharmacology, the stereochemistry at position 5 directly correlates with antibacterial potency. Linezolid and related therapeutic agents exclusively utilize the S-configuration at the position analogous to C5 for optimal ribosomal binding and protein synthesis inhibition [4] [5]. Consequently, the R-enantiomer of structurally similar compounds often exhibits significantly reduced antibacterial activity, highlighting the critical nature of stereochemical alignment for target engagement [5]. While specific biological data for (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone are limited in the available literature, the established structure-activity relationships within the oxazolidinone class suggest that its R-configuration may orient the 3-hydroxyphenyl moiety suboptimally for binding to the 23S ribosomal RNA target site compared to S-configured analogs [4] [5].
Beyond direct target binding, chirality influences physicochemical properties relevant to bioavailability and distribution. The R-configuration may confer distinct crystallization patterns, solubility characteristics, and metabolic stability compared to its enantiomeric counterpart [3] [6]. For instance, enzymatic systems such as oxidases and transferases often exhibit stereoselectivity, potentially leading to differential metabolism of the enantiomers [3]. The chiral center also enhances the molecule's utility in asymmetric synthesis, where it can function as a building block for stereochemically complex pharmaceuticals. This application is evidenced by documented uses of this compound as an intermediate in synthesizing enantiomerically pure compounds, including adrenergic receptor agonists and leukotriene antagonists [6] [7]. The retention of chirality during synthetic transformations allows for the controlled introduction of stereochemistry into more complex molecular architectures, highlighting the compound's value in medicinal chemistry beyond any intrinsic bioactivity [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0